molecular formula C12H13N B1309228 2-(Naphthalen-2-yl)ethanamine CAS No. 2017-68-7

2-(Naphthalen-2-yl)ethanamine

Cat. No. B1309228
M. Wt: 171.24 g/mol
InChI Key: ZOBYXAWBGJRPRG-UHFFFAOYSA-N
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Patent
US05378708

Procedure details

Aluminum trichloride (7.6 g, 57 mmole) was added in portions to 30 mL of ether cooled to 0° C. under nitrogen. In a separate flask, lithium aluminum hydride (2.2 g, 57 mmole) was slurried in 30 mL of ether and cooled to -5° C. with an ice/acetone bath. The etherial aluminum trichloride solution was added dropwise to the LiAlH4 slurry at such a rate as to maintain a temperature of 0° C. Fifteen minutes after addition was complete, 2-naphthylacetonitrile (4.0 g, 24 mmole) in 40 mL of ether was added dropwise while maintaining a temperature of 0° C. The reaction mixture was stirred for an additional 15 minutes at 0° C. and then allowed to warm to room temperature for 1 hour. After recooling to 0° C., the reaction was quenched by careful dropwise addition of water. The mixture was diluted with ether, partitioned, and the aqueous phase was basified with 30% NH4OH solution. Extraction of the aqueous phase with ether, combination of the organic phases, drying, and concentration gave a colorless oil (2.7g, 67% yield).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
etherial aluminum trichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1[CH2:21][C:22]#[N:23]>CCOCC>[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1[CH2:21][CH2:22][NH2:23] |f:0.1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
etherial aluminum trichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC#N
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C. with an ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 0° C
ADDITION
Type
ADDITION
Details
Fifteen minutes after addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by careful dropwise addition of water
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous phase with ether, combination of the organic phases
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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